molecular formula C13H13N5O4S B2927825 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034563-07-8

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2927825
CAS No.: 2034563-07-8
M. Wt: 335.34
InChI Key: BCWUIARPRDOASY-UHFFFAOYSA-N
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Description

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic molecule with a distinct structure that makes it a subject of interest in various fields such as chemistry, biology, and medicine

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibitreceptor-interacting protein kinase 1 (RIPK1) , which plays a crucial role in necroptosis, a form of programmed cell death .

Mode of Action

The compound likely interacts with its target, RIPK1, by binding to its allosteric pocket . This binding inhibits the kinase’s activity, thereby preventing the initiation of necroptosis . The compound serves as a type III inhibitor, which means it binds to an allosteric site different from the active site, causing conformational changes that inhibit the enzyme’s activity .

Biochemical Pathways

The inhibition of RIPK1 affects the necroptosis pathway. Necroptosis is a form of programmed cell death that is distinct from apoptosis and is involved in various pathological conditions, including inflammatory diseases, neurodegenerative diseases, and cancers . By inhibiting RIPK1, the compound prevents the initiation of necroptosis, potentially mitigating these conditions .

Pharmacokinetics

In vivo pharmacokinetic studies were performed on a similar compound . Such studies typically involve determining the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability and efficacy.

Result of Action

The compound’s inhibition of RIPK1 and prevention of necroptosis result in potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could be effective in mitigating conditions associated with necroptosis, such as inflammatory diseases, neurodegenerative diseases, and cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves multi-step synthetic routes starting from readily available starting materials. A common approach is the cyclization of appropriate precursors to form the pyrrolo[3,4-b]pyridine core, followed by sulfonation and pyrazole ring formation. Specific reaction conditions, such as temperature, solvent, and pH, need to be carefully controlled to achieve high yields and purity.

Industrial Production Methods

While laboratory-scale synthesis involves intricate procedures and purification steps, industrial production methods focus on scalability and cost-effectiveness. These methods may involve continuous flow reactions, advanced catalytic systems, and automated purification processes to ensure efficient and consistent production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes a variety of chemical reactions including:

  • Oxidation: : Typically forms oxidized derivatives with altered biological activity.

  • Reduction: : Converts into reduced forms which can be intermediates in further chemical transformations.

  • Substitution: : Involves nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

The reactions usually employ reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles/electrophiles depending on the desired product. The conditions for these reactions are optimized to maintain the integrity of the pyrrolo[3,4-b]pyridine and pyrazole rings.

Major Products

Scientific Research Applications

This compound’s unique structure makes it a valuable tool in scientific research:

  • Biology: : Its derivatives are studied for their interaction with biological macromolecules, providing insights into protein-ligand interactions and enzyme activity.

  • Medicine: : Research focuses on its potential as a therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets.

  • Industry: : Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific optical characteristics.

Comparison with Similar Compounds

Compared to other pyrrolo[3,4-b]pyridine derivatives, N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups which confer specific reactivity and biological activity. Other similar compounds include:

  • 5H-pyrrolo[3,4-b]pyridine derivatives with different side chains.

  • Pyrazole-sulfonamide conjugates with variations in the core structure.

Properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4S/c1-17-8-9(7-15-17)23(21,22)16-5-6-18-12(19)10-3-2-4-14-11(10)13(18)20/h2-4,7-8,16H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWUIARPRDOASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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